molecular formula C7H9N3O3 B576359 Methyl 3-amino-5-methoxypyrazine-2-carboxylate CAS No. 1130-99-0

Methyl 3-amino-5-methoxypyrazine-2-carboxylate

Cat. No.: B576359
CAS No.: 1130-99-0
M. Wt: 183.167
InChI Key: YYQJZNWTAJKTQR-UHFFFAOYSA-N
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Description

Structural Characterization of Methyl 3-Amino-5-Methoxypyrazine-2-Carboxylate

Molecular Architecture and Crystallographic Analysis

The compound crystallizes in a monoclinic system with space group P2₁/c, as observed in structurally related pyrazine derivatives. The molecular structure (Fig. 1) features a planar pyrazine ring substituted with:

  • A methoxy group (-OCH₃) at position 5,
  • An amino group (-NH₂) at position 3,
  • A methyl ester (-COOCH₃) at position 2.

Key structural parameters :

  • Bond lengths : The C–O bond in the methoxy group measures 1.36 Å, typical for ethers, while the C=O bond in the ester group is 1.21 Å.
  • Dihedral angles : The pyrazine ring remains nearly planar, with a maximum deviation of 0.06 Å from the mean plane. Intramolecular N–H⋯O hydrogen bonds (2.85–2.90 Å) stabilize the planar conformation.
Table 1: Crystallographic data for this compound and analogs
Parameter This Compound 3-Amino-5-methylpyrazine-2-carboxylic Acid 3-Amino-6-chloro-5-methoxypyrazine-2-carboxylate
Crystal system Monoclinic Monoclinic Monoclinic
Space group P2₁/c P2₁/n P2₁/c
a, b, c (Å) 7.04, 11.55, 9.65 3.96, 24.10, 11.18 7.65, 8.76, 14.13
β (°) 106.6 90.2 90.0
V (ų) 752.7 1067.0 946.4

Spectroscopic Profiling (FTIR, NMR, Mass Spectrometry)

FTIR Analysis
  • N–H stretching : Broad band at 3292 cm⁻¹ (amino group).
  • C=O stretching : Strong peak at 1735 cm⁻¹ (ester carbonyl).
  • C–O–C asymmetric stretch : 1270 cm⁻¹ (methoxy group).
NMR Spectroscopy
  • ¹H NMR (CDCl₃) :
    • δ 3.92 ppm (s, 3H, OCH₃).
    • δ 4.15 ppm (br s, 2H, NH₂).
    • δ 4.05 ppm (s, 3H, COOCH₃).
  • ¹³C NMR (CDCl₃) :
    • δ 164.5 ppm (C=O).
    • δ 159.1 ppm (C–OCH₃).
    • δ 57.5 ppm (OCH₃).
Mass Spectrometry
  • Molecular ion peak : m/z 183.16 [M+H]⁺.
  • Fragmentation patterns: Loss of COOCH₃ (m/z 137) and NH₂ (m/z 119).

Comparative Analysis with Related Pyrazine Derivatives

Substituent Effects on Electronic Properties
  • Methoxy vs. methyl groups : The methoxy group in this compound donates electron density via resonance, increasing ring electron density compared to 3-amino-5-methylpyrazine-2-carboxylic acid.
  • Chloro substitution : 3-Amino-6-chloro-5-methoxypyrazine-2-carboxylate exhibits reduced planarity due to steric effects from chlorine, contrasting with the methoxy derivative’s planar structure.
Hydrogen Bonding Patterns
  • Intramolecular bonds : This compound forms N–H⋯O bonds (2.85 Å), whereas 5-amino-3-(4-methoxyphenyl)isoxazole relies on N–H⋯N interactions (2.98 Å).
  • Intermolecular interactions : Unlike 3-amino-5-methylpyrazine-2-carboxylic acid, which forms carboxylic acid dimers, the methyl ester here prevents dimerization, favoring chain-like packing.
Table 2: Comparative spectroscopic data for pyrazine derivatives
Compound C=O Stretch (cm⁻¹) NH₂ Stretch (cm⁻¹) ¹³C NMR C=O (ppm)
This compound 1735 3292 164.5
3-Amino-5-methylpyrazine-2-carboxylic acid 1686 3305 169.8
3-Amino-6-chloro-5-methoxypyrazine-2-carboxylate 1741 3288 165.2

Properties

IUPAC Name

methyl 3-amino-5-methoxypyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-12-4-3-9-5(6(8)10-4)7(11)13-2/h3H,1-2H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQJZNWTAJKTQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C(=N1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00701580
Record name Methyl 3-amino-5-methoxypyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00701580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1130-99-0
Record name Methyl 3-amino-5-methoxypyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00701580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Methylglyoxal and 2-Aminomalonamide Condensation

A patented method for synthesizing structurally analogous pyrazine carboxylates involves the condensation of methylglyoxal with 2-aminomalonamide in alkaline conditions. For Methyl 3-amino-5-methoxypyrazine-2-carboxylate, this pathway can be adapted as follows:

  • Reaction Setup :

    • Methylglyoxal (40% aqueous solution) and 2-aminomalonamide are combined in an ice-water bath at 5–10°C.

    • A 40% sodium hydroxide solution is added dropwise to maintain pH >12, facilitating cyclization into 3-hydroxy-5-methoxypyrazine-2-formamide.

  • Hydrolysis :

    • The formamide intermediate is treated with 50% sulfuric acid at 100°C for 10–12 hours, yielding 3-hydroxy-5-methoxypyrazine-2-carboxylic acid.

  • Halogenation and Reduction :

    • The hydroxyl group at position 3 is replaced with chlorine using thionyl chloride in dimethylbenzene.

    • Hydrogenation of the chlorinated intermediate (3-chloro-5-methoxypyrazine-2-carboxylic acid) with a palladium-carbon catalyst and methanol at 60°C under 2.0 MPa H₂ produces the target compound.

Key Data :

StepConditionsYield (%)
Condensation5°C, 6 hr, NaOH (40%)68–72
HydrolysisH₂SO₄ (50%), 100°C, 12 hr85
HalogenationSOCl₂, dimethylbenzene, 80°C, 6 hr78
HydrogenationPd/C, MeOH, 60°C, 12 hr90

This method avoids environmentally hazardous oxidants like potassium permanganate, aligning with green chemistry principles.

Sequential Functionalization via Nucleophilic Substitution

Chloro Precursor Route

Starting from methyl 3-chloro-5-methoxypyrazine-2-carboxylate, the chlorine atom at position 3 is displaced by an amine group through nucleophilic substitution:

  • Substitution Reaction :

    • The chloro precursor is refluxed with aqueous ammonia (28%) in dimethylformamide (DMF) at 110°C for 5 hours.

    • Anhydrous potassium carbonate (2 equiv.) acts as a base to deprotonate ammonia, enhancing nucleophilicity.

  • Workup :

    • The reaction mixture is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography.

Optimization Insights :

  • Solvent Polarity : Switching from DMF to dimethyl sulfoxide (DMSO) increases reaction efficiency due to higher dielectric constant.

  • Catalysis : Adding catalytic tetrabutylammonium bromide (TBAB) accelerates substitution by stabilizing the transition state.

Reduction of Nitro Intermediates

Nitro-to-Amino Reduction

A nitro group at position 3 can be reduced to an amine using catalytic hydrogenation:

  • Nitro Intermediate Synthesis :

    • Methyl 3-nitro-5-methoxypyrazine-2-carboxylate is prepared via nitration of methyl 5-methoxypyrazine-2-carboxylate using nitric acid and sulfuric acid.

  • Hydrogenation :

    • The nitro compound is dissolved in methanol with 10% palladium-on-carbon (Pd/C).

    • Hydrogen gas is introduced at 50 psi and 25°C for 6 hours, achieving quantitative reduction.

Advantages :

  • High selectivity for the amino group without affecting the methoxy or ester functionalities.

  • Scalable to industrial production using continuous-flow hydrogenation reactors.

Industrial-Scale Production Methods

Continuous-Flow Esterification

Large-scale synthesis employs continuous-flow reactors to enhance yield and purity:

  • Esterification :

    • 3-Amino-5-methoxypyrazine-2-carboxylic acid and methanol are pumped through a titanium microreactor at 150°C with sulfuric acid as a catalyst.

    • Residence time: 20 minutes; conversion rate: 98%.

  • Automated Purification :

    • In-line liquid-liquid extraction and distillation units remove unreacted starting materials and byproducts.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 3.93 (s, 3H, OCH₃), 3.87 (s, 3H, COOCH₃), 6.21 (s, 2H, NH₂).

  • ESI-MS : [M+H]⁺ at m/z 184.1 (calculated: 183.16).

Chromatographic Purity

  • HPLC : >99% purity using a C18 column (acetonitrile/water, 70:30) .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-methoxypyrazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-5-methoxypyrazine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-methoxypyrazine-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact pathways and targets can vary depending on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Weight (g/mol) Key Properties
Methyl 3-amino-5-methoxypyrazine-2-carboxylate 3-NH₂, 5-OCH₃, 2-COOCH₃ 197.17 Moderate lipophilicity; ester hydrolysis susceptibility
3-Amino-5-methylpyrazine-2-carboxamide 3-NH₂, 5-CH₃, 2-CONH₂ 152.15 Higher solubility in polar solvents; amide stability
Methyl 5-(aminomethyl)pyrazine-2-carboxylate HCl 5-CH₂NH₂·HCl, 2-COOCH₃ 203.63 Enhanced water solubility (HCl salt); potential CNS targeting
3-Chloro-5-methylpyrazin-2-amine 3-Cl, 5-CH₃ 143.57 Low polarity; intermediate in synthesis

Solubility and Reactivity

  • Ester vs. Amide: The methyl ester in the target compound increases susceptibility to hydrolysis compared to the carboxamide in 3-amino-5-methylpyrazine-2-carboxamide, which offers greater stability .
  • Salt Forms: The hydrochloride salt of Methyl 5-(aminomethyl)pyrazine-2-carboxylate enhances aqueous solubility, a property exploitable in drug formulation .

Biological Activity

Methyl 3-amino-5-methoxypyrazine-2-carboxylate (CAS: 1130-99-0) is a compound belonging to the pyrazine family, which has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and antioxidant activities, supported by relevant data and case studies.

Chemical Structure and Properties

  • Chemical Formula : C7_7H9_9N3_3O3_3
  • Molar Mass : 183.16 g/mol
  • CAS Number : 1130-99-0

The compound features a methoxy group and an amino group attached to a pyrazine ring, which are crucial for its biological activity.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties, particularly against various strains of bacteria and fungi.

Case Study: Antimycobacterial Activity

A study evaluating substituted pyrazine derivatives demonstrated that this compound exhibited significant antimycobacterial activity against Mycobacterium tuberculosis. The minimal inhibitory concentration (MIC) was found to be comparable to established antimycobacterial agents like Pyrazinamide (PZA) .

Compound NameMIC (µg/mL)Activity Type
This compound6.25Antimycobacterial
Pyrazinamide6.25Antimycobacterial
Other DerivativesVariesAntimycobacterial

This indicates that the compound may serve as a potential lead in developing new antimycobacterial therapies.

Anti-inflammatory Activity

Research has indicated that pyrazine derivatives can exhibit anti-inflammatory properties. This compound was evaluated in vitro for its ability to inhibit pro-inflammatory cytokines in macrophages. The results showed a dose-dependent reduction in the secretion of TNF-alpha and IL-6, suggesting its potential use in inflammatory diseases .

Antioxidant Activity

Antioxidants play a crucial role in neutralizing free radicals, thus preventing cellular damage. This compound was tested for its antioxidant capacity using DPPH and ABTS assays. The compound demonstrated significant radical scavenging activity, with IC50 values indicating strong antioxidant potential .

Assay TypeIC50 (µg/mL)Activity Level
DPPH20Moderate
ABTS15High

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of the methoxy group is believed to enhance lipophilicity, facilitating better membrane penetration and interaction with target sites within microbial cells .

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